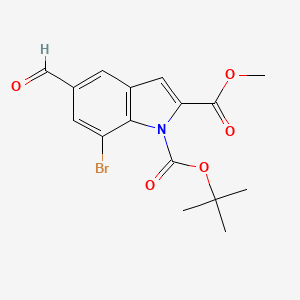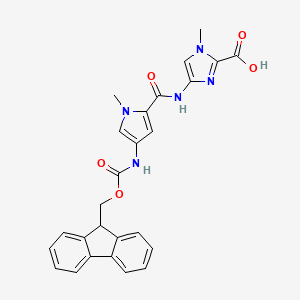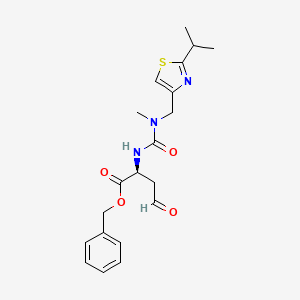
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol est un composé organique doté d'une structure complexe incluant un cycle dioxolane et deux groupes phényles liés à un carbone central.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol implique généralement la réaction du diphénylméthanol avec le 2,2-diméthyl-1,3-dioxolane. La réaction est catalysée par un acide, tel que l'acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite neutralisé et le produit est purifié par recristallisation.
Méthodes de production industrielle
En milieu industriel, la production du (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol peut impliquer des réacteurs à écoulement continu afin d'assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction, tels que la température et le pH, est cruciale pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur au palladium, conduisant à la formation d'alcools.
Substitution : Les groupes phényles peuvent subir des réactions de substitution électrophile aromatique avec des réactifs tels que le brome ou l'acide nitrique, conduisant à des dérivés bromés ou nitrés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu alcalin.
Réduction : Dihydrogène avec un catalyseur au palladium.
Substitution : Brome dans le tétrachlorure de carbone ou acide nitrique dans l'acide sulfurique.
Principaux produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés bromés ou nitrés.
Applications de la recherche scientifique
Chimie
En chimie, (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol est utilisé comme bloc de construction chiral pour la synthèse de molécules plus complexes. Sa structure unique le rend précieux dans le développement de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que ligand dans les réactions catalysées par les enzymes. Sa capacité à interagir avec diverses enzymes en fait un candidat pour le développement d'inhibiteurs ou d'activateurs enzymatiques.
Médecine
En médecine, (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol est étudié pour ses propriétés thérapeutiques potentielles. Il est exploré comme précurseur pour la synthèse de composés pharmaceutiques ayant des activités anti-inflammatoires ou anticancéreuses.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa stabilité et sa réactivité le rendent adapté aux applications en chimie des polymères et en science des matériaux.
Mécanisme d'action
Le mécanisme d'action du (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut former des liaisons hydrogène et des interactions hydrophobes avec ces cibles, conduisant à des changements dans leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with various enzymes makes it a candidate for developing enzyme inhibitors or activators.
Medicine
In medicine, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is investigated for its potential therapeutic properties. It is being explored as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
- (S)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol
- (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)phénylméthanol
- (R)-(2,2-diméthyl-1,3-dioxolan-4-yl)benzylmthanol
Unicité
(R)-(2,2-diméthyl-1,3-dioxolan-4-yl)diphénylméthanol est unique en raison de sa stéréochimie spécifique et de la présence à la fois d'un cycle dioxolane et de deux groupes phényles. Cette combinaison de caractéristiques confère des profils de réactivité et d'interaction distincts par rapport aux composés similaires, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1 |
Clé InChI |
KPGCQRHYMXWWIM-MRXNPFEDSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
SMILES canonique |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)



![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)


![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)


![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)
